molecular formula C5H12O3S B1605989 Methanesulfonic acid, 1-methylpropyl ester, (S)- CAS No. 50599-13-8

Methanesulfonic acid, 1-methylpropyl ester, (S)-

Cat. No.: B1605989
CAS No.: 50599-13-8
M. Wt: 152.21 g/mol
InChI Key: BQWQGEBNCNNFCI-YFKPBYRVSA-N
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Description

Methanesulfonic acid, 1-methylpropyl ester, (S)- (CAS: 50599-13-8) is a chiral sulfonic acid ester with the molecular formula C₅H₁₂O₃S and a molecular weight of 152.21 g/mol . Its structure features a methanesulfonate group (-SO₃CH₃) esterified to the (S)-configured 1-methylpropyl (sec-butyl) alcohol moiety.

Key properties include:

  • Stereochemistry: The (S)-enantiomer is distinct from its racemic counterpart, (±)-sec-butyl methanesulfonate (CAS: 16156-54-0), which lacks stereochemical definition .

Properties

IUPAC Name

[(2S)-butan-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWQGEBNCNNFCI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198643
Record name Methanesulfonic acid, 1-methylpropyl ester, (S)-
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Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50599-13-8
Record name (1S)-1-Methylpropyl methanesulfonate
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Record name Methanesulfonic acid, 1-methylpropyl ester, (S)-
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Record name Methanesulfonic acid, 1-methylpropyl ester, (S)-
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Record name Methanesulfonic acid, (1S)-1-methylpropyl ester
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Preparation Methods

Direct Esterification of Methanesulfonic Acid with (S)-1-Methylpropanol

  • General Method : The classical approach to prepare methanesulfonic acid esters is the acid-catalyzed esterification of methanesulfonic acid with the corresponding alcohol under anhydrous or controlled water conditions to drive the equilibrium toward ester formation.

  • Reaction Conditions : Typically, this reaction is conducted by mixing methanesulfonic acid and (S)-1-methylpropanol at elevated temperatures (50–70 °C) under anhydrous conditions to minimize hydrolysis and side reactions. The reaction may be catalyzed by acid catalysts or proceed under neat conditions due to the high acidity of methanesulfonic acid.

  • Kinetics and Mechanism : Studies on sulfonate ester formation (e.g., isopropyl methane-sulfonate) indicate that the reaction proceeds via protonation of the alcohol followed by nucleophilic attack by the sulfonate anion, leading to ester formation and water as a byproduct. The presence of water inhibits the reaction, so drying agents or azeotropic removal of water is often employed to shift equilibrium.

  • Effect of Base : The addition of weak bases (e.g., 2,6-lutidine) can significantly slow or prevent ester formation by neutralizing the acid catalyst, which is critical for protonation of the alcohol. Therefore, stoichiometric control of acid and base is essential.

Sulfonation via Reaction of Alcohols with Methanesulfonyl Chloride

  • Alternative Route : Methanesulfonyl chloride can react with (S)-1-methylpropanol in the presence of a base (such as pyridine) to form the corresponding methanesulfonic acid ester. This method is widely used for sulfonate ester synthesis due to its high yields and mild reaction conditions.

  • Reaction Parameters : Typically conducted at low temperatures (0–25 °C) to control the exothermic reaction and avoid side reactions. The base scavenges the released HCl, preventing acid-catalyzed side reactions.

  • Purification : The product is purified by aqueous workup and distillation or recrystallization depending on the physical properties.

Electrochemical Synthesis of Methanesulfonic Acid and Subsequent Esterification

  • Electrochemical Formation of Methanesulfonic Acid : A novel method involves the electrochemical oxidation of methane or dimethyl sulfide derivatives to produce methanesulfonic acid with high selectivity (≥97%) using boron-doped diamond (BDD) anodes in acidic media.

  • Mechanism : The process involves anodic formation of reactive peroxo and sulfonyl species that initiate methane sulfonation catalytically. This method is environmentally friendly, avoiding chlorine-based reagents and hazardous byproducts.

  • Subsequent Esterification : The electrochemically produced methanesulfonic acid can then be reacted with (S)-1-methylpropanol under controlled conditions to yield the ester.

Industrial Scale Preparation via Oxidation of Dimethyl Disulfide

  • BASF Chlorine-Free Process : This industrial process synthesizes methanesulfonic acid by oxidizing dimethyl disulfide (DMDS) with nitric acid. DMDS itself is prepared from methanethiol and elemental sulfur in the presence of catalysts.

  • Reaction Overview :

Step Reaction Conditions Yield
1 Methanol + H₂S → Methanethiol + H₂O Catalyzed by potassium tungstate and Al₂O₃ 98%
2 2 Methanethiol + S → Dimethyl disulfide + H₂S Secondary amine catalyst ~90%
3 Dimethyl disulfide + Excess HNO₃ → 2 Methanesulfonic acid + NOx Molar ratio 1:5, vacuum distillation for purification High purity
  • Purification : Vacuum distillation separates methanesulfonic acid from byproducts such as nitric acid, water, nitrogen oxides, sulfuric acid, and methyl esters.

  • Relevance to Ester Preparation : The methanesulfonic acid produced can be esterified with (S)-1-methylpropanol to obtain the target ester.

Data Tables Summarizing Preparation Methods

Method Starting Materials Reaction Conditions Catalysts/Initiators Yield/Purity Notes
Direct Esterification Methanesulfonic acid + (S)-1-methylpropanol 50–70 °C, anhydrous Acid catalyst or neat Moderate to high Water removal critical
Methanesulfonyl Chloride Route Methanesulfonyl chloride + (S)-1-methylpropanol 0–25 °C, base present Pyridine or similar base High HCl scavenging required
Electrochemical Synthesis + Esterification Methane + SO₃ (electrochemical) → MSA + (S)-1-methylpropanol BDD anode, acidic media, room temp to 50 °C Electrochemical initiation ≥97% MSA selectivity Green chemistry approach
Industrial Oxidation (BASF process) Dimethyl disulfide + HNO₃ Catalytic oxidation, vacuum distillation Potassium tungstate, Al₂O₃, secondary amine High purity MSA Scalable, chlorine-free

Detailed Research Findings and Notes

  • Kinetic Studies : The formation of methanesulfonic acid esters is highly sensitive to water content and temperature. Anhydrous conditions favor ester formation, while the presence of even trace water shifts equilibrium back to acid and alcohol.

  • Mechanistic Insights : Sulfonate ester formation proceeds through protonation of the alcohol followed by nucleophilic attack by the sulfonate ion. This is consistent with the AAC2 mechanism analogous to carboxylic acid esterification.

  • Electrochemical Method Advantages : The electrochemical approach avoids hazardous reagents like chlorine or dimethyl sulfate, produces minimal side products, and allows for fine control of reaction parameters. The initiation step involves anodic generation of persulfate or peroxo species that catalyze methane sulfonation.

  • Industrial Relevance : The BASF process demonstrates an efficient, chlorine-free route to methanesulfonic acid, which can be subsequently esterified. The process recycles byproducts and uses abundant raw materials, making it economically and environmentally attractive.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1-methylpropyl ester, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methanesulfonic acid, 1-methylpropyl ester, (S)- involves its ability to undergo esterification and hydrolysis reactions. The ester group can be cleaved by nucleophiles, leading to the formation of methanesulfonic acid and the corresponding nucleophile. This property makes it useful in various chemical transformations and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical comparisons with analogous sulfonates, phosphonates, and other esters (see Figure 1 for structural illustrations):

Compound Molecular Formula Molecular Weight Key Functional Groups Reactivity/Applications Genotoxicity
Methanesulfonic acid, 1-methylpropyl ester, (S)- C₅H₁₂O₃S 152.21 Sulfonate ester Asymmetric alkylation; chiral intermediates Suspected (stereochemistry-dependent)
sec-Butyl methanesulfonate (racemic) C₅H₁₂O₃S 152.21 Sulfonate ester DNA alkylation; industrial synthesis Confirmed (induces micronuclei in V79 cells)
1-Ethylpropyl methylphosphonate C₆H₁₅O₃P 178.16 Phosphonate ester Chemical warfare precursor; low nucleophilic reactivity Not reported
Cyclopropylmethyl propylphosphonofluoridate C₉H₂₀FO₂P 210.23 Phosphonofluoridate ester Neurotoxicant; acetylcholinesterase inhibition High (organophosphate toxicity)
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 Sulfonate salt (ionic) Polymer industry; anionic surfactant None reported

Structural and Functional Differences

  • Sulfonate vs. Phosphonofluoridates (e.g., cyclopropylmethyl propylphosphonofluoridate) incorporate fluorine, increasing their volatility and neurotoxicity via acetylcholinesterase inhibition .
  • Stereochemical Impact :
    The (S)-enantiomer of 1-methylpropyl methanesulfonate may exhibit enantioselective interactions in biological systems, unlike its racemic form. For example, stereochemistry could influence DNA adduct formation kinetics or metabolic degradation pathways .

Genotoxic Potential

  • sec-Butyl Methanesulfonate (Racemic): Demonstrated genotoxicity in V79 hamster cells, inhibiting DNA synthesis and inducing micronucleus formation via guanine alkylation .

Q & A

Q. What are the critical considerations for synthesizing (S)-methanesulfonic acid 1-methylpropyl ester with high enantiomeric purity?

To achieve high enantiomeric purity, prioritize chiral resolution techniques or asymmetric synthesis. For example, use chiral catalysts (e.g., enantiopure organocatalysts) during esterification of methanesulfonic acid with (S)-1-methylpropanol. Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® column) to validate stereochemical integrity . Pre-purification of starting materials (e.g., (S)-1-methylpropanol) is essential to minimize racemization.

Q. How can researchers confirm the structural identity of (S)-methanesulfonic acid 1-methylpropyl ester?

Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra to confirm ester linkage (e.g., δ~3.9–4.2 ppm for CH3_3SO3_3-O-CH2_2-) and stereochemistry via NOESY or chiral derivatization .
  • Mass Spectrometry : Confirm molecular ion peak (M.W. 152.21) using high-resolution MS .
  • Polarimetry : Measure specific optical rotation to verify enantiopurity against literature values .

Q. What safety protocols are essential for handling this compound?

Based on analogous sulfonate esters (e.g., propyl methanesulfonate, CAS 1912-31-8), prioritize:

  • PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .
  • Disposal : Neutralize with aqueous bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How does the (S)-configuration influence reactivity in nucleophilic substitution reactions?

The stereochemistry affects transition-state geometry. For example, in SN2 reactions, the (S)-ester’s chiral center may induce steric hindrance or direct nucleophilic attack to specific positions. Compare kinetic data (e.g., krelk_{rel}) between (S)- and (R)-enantiomers using model nucleophiles (e.g., azide ions). Monitor stereochemical outcomes via 19F^19F-NMR if fluorinated derivatives are synthesized .

Q. What analytical strategies resolve contradictions in reported hydrolysis rates under varying pH conditions?

Conflicting hydrolysis data may arise from solvent polarity or counterion effects. Design a systematic study:

  • Kinetic Experiments : Measure hydrolysis rates in buffered solutions (pH 1–14) at 25°C.
  • Mechanistic Probes : Use 18O^{18}O-labeling or LC-MS to track hydrolysis pathways (e.g., acyl-oxygen vs. alkyl-oxygen cleavage) .
  • Computational Modeling : Compare DFT-calculated activation energies for different pathways .

Q. How can this ester serve as a chiral auxiliary in asymmetric synthesis?

Leverage its sulfonate group’s electron-withdrawing properties to stabilize transition states. For example:

  • Catalytic Applications : Incorporate into chiral ligands for transition-metal catalysis (e.g., Pd-catalyzed cross-couplings).
  • Dynamic Kinetic Resolution : Use in enzyme-mediated reactions (e.g., lipases) to enhance enantioselectivity . Validate outcomes via X-ray crystallography of intermediates .

Methodological Notes

  • Stereochemical Analysis : Always cross-validate chiral HPLC with polarimetry to avoid false positives from impurities .
  • Synthetic Optimization : For scale-up, explore microwave-assisted synthesis to reduce racemization risks .
  • Toxicity Screening : Use Ames tests to assess mutagenicity, as sulfonate esters are alkylating agents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanesulfonic acid, 1-methylpropyl ester, (S)-
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